molecular formula C13H16ClNO2S2 B2619122 2-(Thiophen-2-yl)-2-tosylethanamine hydrochloride CAS No. 1177302-59-8

2-(Thiophen-2-yl)-2-tosylethanamine hydrochloride

Cat. No. B2619122
CAS RN: 1177302-59-8
M. Wt: 317.85
InChI Key: PUPMCYYUYVHLSL-UHFFFAOYSA-N
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Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For example, 1,3-enynes and S3˙‾ (is provided in situ from Na2S or K2S) went through cyclization reaction and produced 2,3,5-trisubstituted thiophenes .


Physical And Chemical Properties Analysis

Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors .

Mechanism of Action

2-(Thiophen-2-yl)-2-tosylethanamine hydrochloride acts as a selective agonist for TAAR1, which is a G protein-coupled receptor that is expressed in various regions of the brain. Upon activation by this compound, TAAR1 can modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and norepinephrine. This can lead to changes in neuronal excitability, synaptic plasticity, and ultimately, behavior.
Biochemical and Physiological Effects:
Activation of TAAR1 by this compound has been shown to have a range of biochemical and physiological effects. Studies have shown that this compound can increase dopamine and norepinephrine release in certain brain regions, while decreasing serotonin release in others. Additionally, this compound has been shown to alter feeding behavior, locomotor activity, and anxiety-like behavior in animal models.

Advantages and Limitations for Lab Experiments

2-(Thiophen-2-yl)-2-tosylethanamine hydrochloride has several advantages for use in laboratory experiments. It is a highly selective agonist for TAAR1, which allows for precise modulation of this receptor without affecting other neurotransmitter systems. Additionally, this compound has been extensively studied, and its effects on TAAR1 are well-characterized. However, there are also limitations to the use of this compound in laboratory experiments. For example, its effects on TAAR1 may vary depending on the specific brain region being studied, and its effects may be influenced by other factors such as age, sex, and genetic background.

Future Directions

There are several future directions for research involving 2-(Thiophen-2-yl)-2-tosylethanamine hydrochloride and TAAR1. One area of interest is the potential therapeutic applications of TAAR1 agonists in the treatment of various neurological and psychiatric disorders, such as schizophrenia, depression, and addiction. Additionally, further research is needed to fully understand the role of TAAR1 in various physiological and behavioral processes, and to identify potential downstream targets of TAAR1 signaling. Finally, the development of more selective and potent TAAR1 agonists may lead to new insights into the function of this receptor and its potential therapeutic applications.

Synthesis Methods

2-(Thiophen-2-yl)-2-tosylethanamine hydrochloride can be synthesized using a variety of methods, including the reaction of 2-bromoethyl tosylate with thiophen-2-ylamine, followed by treatment with hydrochloric acid. Other methods involve the use of different starting materials and reagents, but all involve the formation of the tosylate and subsequent reaction with the thiophene amine.

Scientific Research Applications

2-(Thiophen-2-yl)-2-tosylethanamine hydrochloride has been used extensively in scientific research to investigate the role of TAAR1 in various physiological and behavioral processes. Studies have shown that activation of TAAR1 by this compound can modulate neurotransmitter release, affect locomotor activity, and alter feeding behavior. Additionally, this compound has been used to investigate the potential therapeutic applications of TAAR1 agonists in the treatment of various neurological and psychiatric disorders.

properties

IUPAC Name

2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S2.ClH/c1-10-4-6-11(7-5-10)18(15,16)13(9-14)12-3-2-8-17-12;/h2-8,13H,9,14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPMCYYUYVHLSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CN)C2=CC=CS2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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